molecular formula C9H13ClO B2648156 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride CAS No. 54057-58-8

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride

Cat. No.: B2648156
CAS No.: 54057-58-8
M. Wt: 172.65
InChI Key: SGEBCUSJUMCJGH-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is an organic compound with the molecular formula C9H13ClO. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride typically involves the chlorination of 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: Formed from hydrolysis.

    2-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Formed from reduction.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Similar structure but contains an amide group instead of a chloride.

    Methyl 2-{Bicyclo[2.2.1]heptan-2-yl}acetate: Contains an ester group instead of a chloride.

    2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: The parent acid from which the acyl chloride is derived.

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and applications .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBCUSJUMCJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Norbornaneacetic acid (66 mg) was dissolved in thionyl chloride (0.5 ml) under a nitrogen atmosphere, followed by stirring at 50° C. for 1 hr. The reaction mixture was concentrated under a reduced pressure to provide a crude product of 2-norbornaneacetyl chloride. The crude product of 2-norbornaneacetyl chloride was dissolved in acetonitrile (5 ml) under a nitrogen atmosphere, and then potassium thiocyanate (84 mg) was added thereto at 50° C., followed by stirring at the same temperature for 1 hr. The reaction mixture was cooled down to room temperature, and then 4-(4-amino-2-fluorophenoxy)-2-[(dimethylamino)carbonylamino]pyridine (50 mg) was added thereto, followed by stirring for 30 min. The reaction mixture was partitioned between ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:4). Fractions containing the target compound were concentrated to give a residue, to which diethyl ether (5 ml) was added to precipitate crystals. A suspension containing the crystals was diluted with hexane (10 ml). The crystals were filtered off and dried under aeration to provide the titled compound (39,7 mg, 48%) as white crystals.
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

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